Methyl 1-cycloheptene-1-carboxylate
Overview
Description
Methyl 1-cycloheptene-1-carboxylate is a useful research compound. Its molecular formula is C9H14O2 and its molecular weight is 154.21 g/mol. The purity is usually 95%.
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Scientific Research Applications
Electrochemical Acylation Applications
A study by Vukićević et al. (1995) explored the electrochemical acylation of cycloheptene and its derivatives, resulting in the production of alkyl-cycloalkenyl ketones. This process, applicable to Methyl 1-cycloheptene-1-carboxylate, demonstrated the synthesis of α,β-unsaturated ketones from unsubstituted cycloalkenes and a mixture of α,β- and β,γ-unsaturated ketones from substituted derivatives (Vukićević et al., 1995).
Synthesis of Azulene Derivatives
Yasunami et al. (1993) detailed the synthesis of Methyl 3-alkylazulene-1-carboxylates via the reaction of 3-methoxycarbonyl-2H-cyclohepta[b]furan-2-one with in situ generated morpholine enamines. This method, relevant to this compound, showcases its use in creating azulene derivatives, which are significant in various chemical studies (Yasunami et al., 1993).
Conformationally Constrained Tryptophan Derivatives
Horwell et al. (1994) synthesized novel tryptophan analogues using this compound derivatives. These compounds are designed for peptide and peptoid conformation elucidation studies, indicating the role of this compound in advanced biochemical research (Horwell et al., 1994).
Applications in Organic Synthesis
Various studies have employed this compound in organic synthesis. For example, Nubbemeyer et al. (2020) used it in the synthesis of optically active hydroxyalkyl cycloheptatrienes, key intermediates in complex chemical syntheses (Nubbemeyer et al., 2020). Additionally, Inoue et al. (1983) explored its photoisomerization properties, contributing to the understanding of reaction mechanisms under light-induced conditions (Inoue et al., 1983).
Safety and Hazards
Properties
IUPAC Name |
methyl cycloheptene-1-carboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H14O2/c1-11-9(10)8-6-4-2-3-5-7-8/h6H,2-5,7H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PAOWPFAMGAUOEY-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CCCCCC1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H14O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30340527 | |
Record name | Methyl 1-cycloheptene-1-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30340527 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
154.21 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
56745-53-0 | |
Record name | Methyl 1-cycloheptene-1-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30340527 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
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